REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].C(O)(=O)C1C=CC=CC=1.[Cl:22][S:23](O)(=[O:25])=[O:24]>>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([Br:12])[C:9]([S:23]([Cl:22])(=[O:25])=[O:24])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]
|
Name
|
|
Quantity
|
69.3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=CC(=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
ice
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
1.766
|
Quantity
|
4.55 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an agitator
|
Type
|
CUSTOM
|
Details
|
reaches 40° C. by the time
|
Type
|
ADDITION
|
Details
|
has been added
|
Type
|
CUSTOM
|
Details
|
then returned to room temperature
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=O)O)C=C(C(=C1)Br)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |